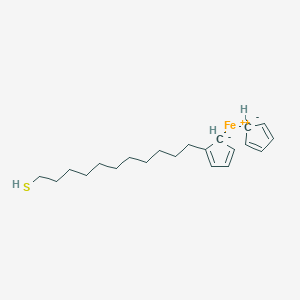

11-Ferrocenyl-1-undecanethiol

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FeS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746461 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127087-36-9 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 11 Ferrocenyl 1 Undecanethiol and Its Derivatives

Established Synthetic Pathways for 11-Ferrocenyl-1-undecanethiol

The synthesis of this compound is a well-established process, often involving multiple steps to build the molecule from simpler precursors. A common approach starts with the functionalization of ferrocene (B1249389), followed by the attachment of the undecanethiol chain.

One reported method involves the synthesis of 11-(Ferrocenylcarbonyloxy)undecanethiol, which is then used to form self-assembled monolayers (SAMs). The structure of the synthesized compound is typically confirmed using techniques like 1H NMR spectroscopy. Another approach involves the direct synthesis of this compound for its use in creating electroactive SAMs on gold surfaces. dojindo.comoup.com

The purity of the synthesized thiol is crucial for forming high-quality monolayers, as impurities can significantly affect the ordering and properties of the resulting film. acs.org Therefore, purification of the final product is a critical step in the synthesis.

Approaches for Derivatization and Functionalization

The versatility of this compound lies in its potential for derivatization and functionalization, which allows for the tailoring of its properties for specific applications. The ferrocene moiety can be modified, or the alkyl chain can be altered to introduce different functional groups.

For instance, mixed self-assembled monolayers can be created by co-adsorbing this compound with other thiol molecules. This approach allows for the dilution of the ferrocene units on the surface, which can be important for applications like biosensing and molecular electronics. researchgate.netsioc-journal.cn The properties of these mixed monolayers can be tuned by varying the ratio of the different thiols in the deposition solution. acs.org

Another strategy for functionalization is through solid-phase synthesis, which provides a flexible method to create a range of long-chain alkanethiol-oligoethyleneglycols (LCAT-OEGs) with various terminal groups. nih.gov This pre-assembly conjugation approach allows for the synthesis of customized molecules that can then be self-assembled onto a substrate. nih.gov

Preparation of Compound-Modified Substrates and Architectures

The primary application of this compound is in the formation of self-assembled monolayers on various substrates, most commonly gold. The preparation of these modified surfaces involves several key steps, from substrate pre-treatment to the controlled adsorption of the thiol molecules.

The quality of the self-assembled monolayer is highly dependent on the cleanliness and properties of the substrate surface. Therefore, a thorough pre-treatment protocol is essential. For gold substrates, common cleaning methods aim to remove organic contaminants and create a reproducible surface.

Several methods are employed for cleaning gold surfaces before SAM formation:

Piranha Solution: A mixture of sulfuric acid and hydrogen peroxide is a powerful oxidizing agent used to remove organic residues. ossila.com Both "hot-etched" (boiling piranha solution) and "cold-etched" pre-treatments have been investigated, with the hot-etched method reported to yield mixed monolayers with higher surface coverages of the electroactive thiol.

Aqua Regia: A mixture of nitric acid and hydrochloric acid can also be used for cleaning. nih.gov

Plasma Cleaning: Oxygen or hydrogen plasma can effectively remove organic contaminants. ossila.comugent.be Hydrogen plasma has been suggested as a better alternative to oxygen plasma as it produces a sulfur-free gold surface. ugent.be

UV/Ozone Treatment: Exposure to ultraviolet light and ozone can decompose organic compounds on the surface. nih.govmdpi.com

Electrochemical Cleaning: Applying a potential to the gold substrate in an electrolyte solution can desorb contaminants. mdpi.comwiley.comresearchgate.net This can be done by cycling the potential between specific values in an acidic solution like H₂SO₄. researchgate.netresearchgate.net

Mechanical Polishing: Polishing with alumina (B75360) slurries of decreasing particle size is often the first step to create a smooth surface. researchgate.netresearchgate.netasianpubs.org

The choice of pre-treatment method can influence the surface roughness and the resulting packing density and organization of the SAM. researchgate.net

Table 1: Common Substrate Pre-treatment Protocols for Gold Surfaces

| Method | Description | Key Considerations | References |

|---|---|---|---|

| Piranha Solution | Mixture of H₂SO₄ and H₂O₂. Highly effective at removing organic residues. | Extremely corrosive and reactive. "Hot" vs. "cold" treatment can affect surface properties. | ossila.com |

| Aqua Regia | Mixture of nitric acid and hydrochloric acid. | Highly corrosive. | nih.gov |

| Plasma Cleaning | Uses oxygen or hydrogen plasma to remove contaminants. | Hydrogen plasma may be preferable to avoid sulfur oxidation on the surface. | ossila.comugent.be |

| UV/Ozone | Decomposes organic matter through UV irradiation and ozone. | Effective for removing organic contaminants. | nih.govmdpi.com |

| Electrochemical Cleaning | Applying a potential to the substrate in an electrolyte to desorb impurities. | Potential range and electrolyte are critical parameters. | mdpi.comwiley.comresearchgate.net |

| Mechanical Polishing | Polishing with alumina slurries to achieve a smooth surface. | Often followed by other cleaning methods to remove polishing residues. | researchgate.netresearchgate.netasianpubs.org |

Once the substrate is cleaned, the this compound molecules are adsorbed onto the surface to form a self-assembled monolayer. This process is typically carried out from a solution.

The most common method for forming SAMs of this compound is by immersing the substrate in a dilute solution of the thiol. wikipedia.orgdiva-portal.org

Solvent: Ethanol is a widely used solvent for alkanethiols due to their good solubility. ossila.comdiva-portal.org

Concentration: Typical concentrations for alkanethiol solutions range from the micromolar to millimolar level (e.g., 1-10 mM). ossila.comdiva-portal.org The concentration can affect the rate of SAM formation and the quality of the resulting monolayer. diva-portal.org

Immersion Time: The self-assembly process occurs in two main stages: a rapid initial adsorption of molecules to the surface, followed by a slower reorganization phase to form a well-ordered monolayer. oup.com While a significant portion of the molecules adsorb within the first few minutes, longer immersion times (often 12-24 hours) are typically used to ensure the formation of a stable and well-organized film. oup.comwikipedia.orgbeilstein-journals.org

Co-adsorption: For creating mixed monolayers, the substrate is immersed in a solution containing a mixture of this compound and another thiol, such as an unsubstituted alkanethiol. researchgate.netsioc-journal.cn The composition of the resulting monolayer is influenced by the relative concentrations of the thiols in the solution and their respective affinities for the surface. researchgate.netdtic.mil

Several strategies are employed to fabricate mixed monolayers:

Co-adsorption from a Mixed Solution: This is the most straightforward method, where the substrate is immersed in a solution containing both this compound and a diluent thiol. researchgate.netsioc-journal.cn The final surface composition is generally related to the solution composition, although preferential adsorption of one component can occur. researchgate.netdtic.mil

Sequential Immersion (Backfilling): In this method, the substrate is first immersed in a solution of one thiol for a specific time, followed by immersion in a solution of the second thiol. researchgate.netwiley.com This allows for more control over the surface composition by varying the immersion times in each solution. researchgate.net

Exchange Method: A pre-formed SAM of one thiol can be modified by immersing it in a solution of a second thiol, leading to a partial exchange of the adsorbed molecules. wiley.com

A key phenomenon in mixed monolayers is phase separation , where the different components segregate into distinct domains on the nanometer scale. dtic.milucla.edu This is driven by differences in intermolecular interactions between the different thiol molecules. ucla.eduresearchgate.net The extent of phase separation can be influenced by factors such as the chain lengths and terminal groups of the constituent thiols. ucla.eduresearchgate.net For example, mixing this compound with a simple alkanethiol like decanethiol can lead to phase-separated domains. researchgate.net

Adsorption and Self-Assembly Techniques

Formation on Various Substrate Materials

The functionalization of surfaces with this compound is primarily achieved through the self-assembly of monolayers (SAMs), a process driven by the strong affinity of the terminal thiol group for certain substrate materials. The characteristics of the resulting monolayer, such as packing density, orientation, and stability, are highly dependent on the chosen substrate.

Gold (Au): Gold is the most extensively studied substrate for the formation of this compound SAMs. The process involves the chemisorption of the thiol group onto the gold surface, which is a strong interaction that leads to the formation of a gold-thiolate bond. interchim.fr This results in well-ordered and densely packed monolayers. researchgate.net The adsorption of this compound has been shown to increase the work function of the gold surface. researchgate.net Studies using techniques like in-situ Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) and Electrochemical Quartz Crystal Microbalance (EQCM) have revealed that the orientation of the monolayer can change depending on the redox state of the terminal ferrocene group. interchim.fracs.org When the ferrocene is oxidized to the ferricenium cation, structural changes and ion pair formation with anions from the electrolyte occur. acs.orgrsc.org

Platinum (Pt): Self-assembled monolayers of this compound can also be formed on platinum surfaces. These monolayers are generally well-packed and free of defects. oup.com However, compared to those on gold, they are less compact and exhibit lower stability. oup.comscilit.com This reduced stability is often attributed to the high affinity of platinum for oxygen, which can disrupt the monolayer. oup.com Electrochemical studies show that intermolecular interactions and charge-transfer kinetics within the monolayer on platinum differ significantly from those observed on gold. acs.org

Silver (Ag): The self-assembly technique using alkanethiols is also applicable to silver substrates. oup.com Mixed monolayers of 11-ferrocenyl-undecanethiol and other alkanethiols, such as 1-undecanethiol, have been prepared on silver surfaces to modulate the properties of molecular electronic devices. sioc-journal.cn

Highly Oriented Pyrolytic Graphite (B72142) (HOPG): On HOPG, this compound spontaneously forms a distinct striped-phase structure when deposited from a phenyloctane solution. semanticscholar.orgnus.edu.sg Scanning Tunneling Microscopy (STM) reveals that the alkyl chains tend to lie flat on the graphite surface. semanticscholar.org The ferrocene head groups exhibit rotational freedom, appearing as ring-like or fuzzy structures in STM images, suggesting their principal axis is either perpendicular or oblique to the HOPG surface. semanticscholar.org The packing can be influenced by steric effects, and creating mixed films with a simpler alkanethiol like octanethiol can lead to more organized, alternating rows of the two different molecules. semanticscholar.org

Silicon (Si): Formation on silicon substrates can be achieved through indirect or direct methods. An indirect approach involves first depositing a thin layer of gold (often with a titanium adhesion layer) onto the silicon wafer, after which the this compound SAM is formed on the gold layer. alfa-chemistry.comnih.gov A more direct attachment method involves a multi-step chemical process on a hydrogen-terminated silicon surface. curtin.edu.au This can be achieved via hydrosilylation with a diyne, creating a stable alkenyl linkage, followed by a copper-catalyzed "click" reaction to attach an azide-functionalized ferrocene molecule. curtin.edu.au

Table 1: Comparison of this compound SAM Formation on Different Substrates

| Substrate | Formation Method | Monolayer Characteristics | Key Research Findings |

|---|---|---|---|

| Gold (Au) | Spontaneous chemisorption from solution | Well-ordered, densely packed, stable | Redox state of ferrocene induces orientation changes. acs.org Increases substrate work function. researchgate.net |

| Platinum (Pt) | Spontaneous chemisorption from solution | Well-packed, defect-free, but less compact and less stable than on Au | Lower stability attributed to Pt's affinity for oxygen. oup.com Different charge-transfer kinetics than Au. acs.org |

| Silver (Ag) | Spontaneous chemisorption from solution | Formation of SAMs is well-established | Used in mixed monolayers to tune electronic properties. sioc-journal.cn |

| HOPG | Self-assembly at liquid-solid interface | Forms striped-phase patterns with alkyl chains lying flat | Ferrocene moieties show rotational freedom. semanticscholar.org Packing influenced by steric effects. semanticscholar.org |

| Silicon (Si) | SAM on Au-coated Si or multi-step covalent attachment | Properties depend on attachment method (Au-thiolate vs. Si-C bond) | Can be attached directly via hydrosilylation and click chemistry for stable linkage. curtin.edu.au |

Fabrication of Nanoarray Structures

The integration of this compound into nanoscale devices often involves the fabrication of nanoarray structures. A prominent top-down approach utilizes high-speed electron-beam (e-beam) lithography to create dense arrays of gold nanodots on a substrate. beilstein-journals.orgnih.gov This technique allows for the precise fabrication of billions of single-crystal gold nanoparticles at the centimeter scale. nih.gov

Once the gold nanoarray is fabricated, it is functionalized by immersing the substrate in a solution containing this compound. The thiol groups selectively bind to the gold nanodots, forming a self-assembled monolayer that coats the array. beilstein-journals.org The successful formation of the monolayer on these nanoarrays has been confirmed using surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS), which shows the characteristic Fe 2p doublet signal of the ferrocene group after functionalization. beilstein-journals.orgresearchgate.net This method provides a platform for creating high-density molecular electronic components, such as nanometer-scale molecular diodes, and for studying charge transport at the nanoscale. nih.gov

Table 2: Fabrication of this compound Nanoarrays

| Fabrication Step | Technique | Description | Characterization |

|---|---|---|---|

| 1. Substrate Patterning | High-Speed E-Beam Lithography | Creates dense arrays of gold nanodots (e.g., 10-15 nm diameter) on a substrate like silicon. beilstein-journals.orgnih.gov | Scanning Electron Microscopy (SEM) |

| 2. Molecular Assembly | Self-Assembly from Solution | The nano-patterned substrate is immersed in an ethanolic solution of this compound for an extended period (e.g., 24 hours). nih.gov | X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of iron from the ferrocene moiety. beilstein-journals.orgresearchgate.net |

Post-Assembly Modification and Doping

After the initial self-assembly, the properties of this compound monolayers can be further tuned through modification and doping. This is most notably achieved electrochemically by controlling the redox state of the ferrocene terminal group.

Redox-Induced Modification: The oxidation of the neutral ferrocene (Fe²⁺) to the ferricenium cation (Fe³⁺) by applying a positive potential induces significant changes in the monolayer. acs.org This process introduces a positive charge at the monolayer-solution interface, leading to the incorporation of counter-anions (e.g., perchlorate (B79767), ClO₄⁻) from the electrolyte solution to maintain charge neutrality. acs.orgacs.org This anion "doping" results in the formation of an ion pair, which in turn causes a structural reorientation of the alkyl chains within the monolayer. acs.orgrsc.org This reversible modification allows for dynamic control over the monolayer's physical and electronic properties.

Dilution with Inert Molecules: Another form of modification involves the creation of mixed monolayers. By co-adsorbing this compound with an electrochemically inert alkanethiol, such as 1-decanethiol (B86614) or 1-undecanethiol, the surface density of the ferrocene units can be precisely controlled. researchgate.netsioc-journal.cn This dilution strategy is effective in reducing strong lateral electrostatic interactions between adjacent ferrocene moieties, which can lead to more ideal electrochemical behavior. researchgate.net In some cases, mixing with a diluent can lead to a better orientation of the ferrocene molecules, reducing electrical leakage currents and improving the performance of molecular electronic devices. sioc-journal.cn

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | FcC11SH, FUT |

| 1-Decanethiol | C10SH |

| 1-Undecanethiol | C11-SH |

| Octanethiol | - |

| Perchlorate | ClO₄⁻ |

| Phenyloctane | - |

| Azidomethylferrocene | - |

Iii. Self Assembled Monolayers Sams of 11 Ferrocenyl 1 Undecanethiol

Fundamental Principles of Thiol Self-Assembly on Metal Surfaces

The formation of SAMs by alkanethiols on metal surfaces, particularly gold, is a well-established process driven by the strong affinity between sulfur and the metal. sigmaaldrich.com This interaction, with a bond strength of approximately 45 kcal/mol, results in the formation of a stable, semi-covalent bond. sigmaaldrich.com The self-assembly process is typically initiated by immersing a metal substrate, often gold, into a dilute solution of the thiol compound. tugraz.atethz.ch

The mechanism of SAM formation is generally understood to be a two-step process. nih.gov Initially, the thiol molecules adsorb onto the metal surface in a disordered, low-density phase, often with the alkyl chains lying parallel to the surface. researchgate.netaip.org As the surface coverage increases, a phase transition occurs, leading to the formation of densely packed islands where the alkyl chains are oriented more vertically. nih.govresearchgate.net This reorientation is driven by van der Waals interactions between the alkyl chains, which stabilize the upright structure. The final, well-ordered monolayer typically exhibits a (√3 × √3)R30° structure on a Au(111) surface, with the alkyl chains tilted at an angle of about 30° from the surface normal. sigmaaldrich.com

The kinetics of this self-assembly process can be influenced by several factors, including the concentration of the thiol solution, the solvent used, and the length of the alkyl chain. researchgate.netacs.org The initial adsorption is very rapid, with monolayer coverage achieved within minutes, followed by a slower ordering process that can take several hours to reach a well-defined, crystalline-like state. sigmaaldrich.com

Supramolecular Structure and Organization of 11-Ferrocenyl-1-undecanethiol SAMs

The presence of the bulky ferrocene (B1249389) headgroup in this compound introduces additional complexity to the supramolecular structure of the SAMs compared to simple alkanethiols. The final organization is a balance between the gold-sulfur bond, the van der Waals interactions of the alkyl chains, and the interactions between the terminal ferrocene units.

The orientation of the this compound molecules within the SAM is a critical parameter that influences the monolayer's properties. The alkyl chains are generally tilted with respect to the surface normal to accommodate the packing of both the chains and the terminal ferrocene groups. For alkanethiol SAMs on gold, a tilt angle of approximately 30° is common. aip.org However, the bulky ferrocene group can influence this tilt.

Studies have shown that the ferrocene moiety itself also adopts a specific orientation. The cyclopentadienyl (B1206354) rings of the ferrocene can be tilted with respect to the electrode surface. aip.org The exact tilt angle of the ferrocene unit can vary and is influenced by the packing density and the presence of co-adsorbed molecules. nus.edu.sg For instance, in mixed monolayers with decanethiol, the tilt of the ferrocene group has been reported to range from 27° to 36°. aip.org

The packing density of this compound SAMs is a measure of how closely the molecules are arranged on the surface. A theoretical maximum surface coverage for ferrocene-terminated SAMs is estimated to be around 4.5 x 10⁻¹⁰ mol/cm². acs.orgnih.gov However, experimentally determined coverages can vary depending on the preparation conditions and the substrate. For example, a study on an Au@ITO-modified substrate reported an average coverage of 3.3 x 10⁻¹⁰ moles cm⁻², which corresponds to approximately 63% of the theoretical maximum. nih.gov

The structural homogeneity of the SAM refers to the uniformity of the molecular arrangement over the surface. While well-ordered domains can form, defects such as domain boundaries and vacancies are also present. acs.org The presence of the bulky ferrocene group can lead to less homogeneous packing compared to simple alkanethiols. The homogeneity can be improved by optimizing the self-assembly conditions, such as the immersion time and the purity of the thiol. sigmaaldrich.com

Within a this compound SAM, molecules can organize into ordered domains with a regular, crystalline-like arrangement. acs.org The size of these domains can range from a few nanometers to tens of nanometers. acs.org The formation of these domains is driven by the intermolecular interactions between the alkyl chains and the ferrocene headgroups.

When this compound is co-adsorbed with another thiol, such as an unsubstituted alkanethiol, phase separation can occur. rsc.org This means that the two different types of molecules segregate into distinct domains on the surface. This phenomenon has been observed in mixed monolayers of 11-ferrocene-1-undecanethiol and decanethiol, where the interaction between neighboring ferrocene moieties suggests the formation of separate domains. researchgate.net The exchange of molecules within a pre-formed SAM can also lead to the formation of new domains, often starting at defect sites like grain boundaries. researchgate.net

The length of the alkyl chain plays a crucial role in determining the structure and stability of alkanethiol SAMs. Longer alkyl chains lead to stronger van der Waals interactions between the molecules, resulting in more ordered and densely packed monolayers. xmu.edu.cn This increased stability and order also affects the attachment of terminal groups.

In the context of ferrocenyl-alkanethiols, the alkyl chain acts as a spacer between the electrode surface and the redox-active ferrocene unit. The length of this spacer influences the electron transfer rate between the ferrocene and the electrode. xmu.edu.cn Furthermore, the interplay between the alkyl chain interactions and the ferrocene-ferrocene interactions changes with chain length. For short chains (n<5), ferrocene-ferrocene interactions are dominant, while for longer chains (n≥5), the interactions between the alkyl chains become more significant. acs.org This can lead to odd-even effects in the packing energy and electrochemical behavior of ferrocenyl-alkanethiol SAMs, where SAMs with an even number of carbons in the alkyl chain may pack more efficiently than those with an odd number. nus.edu.sg

A key feature of this compound SAMs is the ability of the terminal ferrocene group to undergo a reversible one-electron oxidation to the ferrocenium (B1229745) ion. This redox process induces significant structural and orientational changes within the monolayer.

Upon oxidation, the ferrocene moiety becomes positively charged, leading to electrostatic repulsion between adjacent ferrocenium ions. This repulsion, along with the incorporation of counter-ions from the electrolyte solution to maintain charge neutrality, can cause a reorganization of the SAM. rsc.org In-situ spectroscopic studies have shown that the ferrocene groups reorient themselves upon oxidation, often tilting towards the electrode surface. This change in orientation can be accompanied by a change in the tilt angle of the alkyl chains.

The extent of these redox-induced changes can depend on the initial coverage of the SAM and the nature of the electrolyte anions. rsc.orgbohrium.com For example, the thickness of the monolayer has been observed to change by approximately 0.08 to 0.09 nm upon oxidation in different electrolytes. These dynamic structural changes are a unique characteristic of redox-active SAMs and are crucial for their application in electrochemical devices and sensors.

Intermolecular Interactions within this compound SAMs

Lateral Interactions between Adsorbed Molecules

Within a pure this compound SAM, lateral interactions between adjacent molecules are a critical factor in the monolayer's structure and electrochemical properties. These interactions are a combination of van der Waals forces between the undecanethiol chains and electrostatic interactions between the terminal ferrocene groups. The bulky nature of the ferrocene headgroup can preclude the formation of a perfectly ordered, densely packed monolayer that is typical for simple alkanethiols.

Studies have shown that in single-component SAMs of this compound, the intermolecular interactions among the redox centers are a crucial factor in their electrochemical response. acs.org The presence of multiple redox peaks in cyclic voltammograms of these SAMs suggests the existence of different structural domains with varying packing densities. acs.org The interactions can shift from repulsive to attractive by altering the solvent environment at the monolayer/electrolyte interface, which in turn modulates the electrochemical behavior from non-ideal to nearly ideal. acs.orgresearchgate.net This highlights the delicate balance of forces that govern the monolayer's properties.

The orientation of the ferrocene units is also influenced by the length of the alkyl chain. For ferrocenyl-alkanethiolates, SAMs with an even number of carbons in the alkyl chain tend to have the ferrocene units standing more upright compared to those with an odd number of carbons. nus.edu.sg This difference in orientation affects the packing energy and, consequently, the electrochemical behavior of the SAMs. nus.edu.sg

Influence of Diluent Molecules in Mixed Monolayers

The inclusion of diluent molecules can lead to a more ordered alkyl chain region within the monolayer. acs.org When this compound is diluted with a non-functionalized alkanethiol, the quality of the monolayer can be improved. researchgate.net The presence of the diluent can reduce the repulsive interactions between the bulky ferrocene headgroups, allowing for a more controlled and well-defined surface.

The method of preparation of these mixed SAMs significantly impacts their final structure. For instance, preparing the SAM from a mixed solution of this compound and decanethiol can result in a high-quality film with about 60% of the ferrocene-containing molecules, where interactions between neighboring ferrocene moieties suggest phase separation into distinct domains. researchgate.netacs.org Alternatively, sequential immersion of the substrate into solutions of the two different thiols allows for a tunable fraction of the ferrocene derivative, ranging from 35% to 55%, depending on the immersion times. researchgate.netacs.org

The electrochemical properties of these mixed SAMs are highly dependent on the mole fraction of the ferrocene component. At low surface coverages of the ferrocene derivative, the redox behavior is often ideal, exhibiting a single, reversible one-electron transfer process. bohrium.com As the concentration of the ferrocene derivative increases, the interactions between the ferrocene units become more pronounced, leading to non-ideal electrochemical behavior, often characterized by the appearance of multiple redox peaks. bohrium.com This is attributed to the formation of different structural domains with varying degrees of intermolecular interactions.

The table below summarizes the effect of preparation method on the composition of mixed monolayers of this compound (FcC11) and decanethiol (C10).

| Preparation Method | FcC11 Portion | Alkyl Chain Order | Reference |

| From Mixed Solution | ~60% | High | researchgate.netacs.org |

| Subsequent Immersion | 35% - 55% | Increases with C10 immersion time | researchgate.netacs.org |

Stability and Degradation Mechanisms of this compound SAMs

The long-term performance and reliability of devices based on this compound SAMs are contingent upon their stability under various environmental and operational stresses.

Thermal Stability Considerations

The thermal stability of this compound SAMs is a critical factor for their application in devices that may operate at elevated temperatures. Studies have shown that these SAMs can undergo decomposition and desorption from the substrate at temperatures as low as 120°C. nus.edu.sg However, controlled annealing at lower temperatures, such as 70°C under ultrahigh vacuum conditions, has been found to be beneficial. This mild annealing process can remove physisorbed molecules without affecting the structure of the chemisorbed monolayer, leading to more ordered domains. nus.edu.sgresearchgate.net

Electrochemical Stability in Various Electrolytes

The electrochemical stability of this compound SAMs is paramount for their use in electrochemical sensors and devices. The nature of the electrolyte, particularly the anions present, can significantly influence the stability and redox behavior of the SAM. rsc.org Anions can form ion pairs with the oxidized ferrocenium cation, which affects the kinetic and thermodynamic parameters of the redox reaction. rsc.org The ability of different anions to form these ion pairs varies, which in turn impacts the apparent formal potential of the ferrocene/ferrocenium couple. rsc.org

The table below presents a summary of the electrochemical data for this compound SAMs in the presence of different anions.

| Anion | Apparent Formal Potential (E°') vs. Ag/AgCl [V] | Peak Separation (ΔEp) [mV] | Reference |

| ClO₄⁻ | 0.295 (first peak), 0.405 (second peak) | 10 (first peak), 15 (second peak) | nih.gov |

| PF₆⁻ | 0.355 (first peak), 0.445 (second peak) | 10 (first peak), 15 (second peak) | nih.gov |

| TFSI⁻ | 0.205 (first peak), 0.295 (second peak) | 10 (first peak), 15 (second peak) | nih.gov |

Influence of Substrate Affinity (e.g., Au vs. Pt)

The choice of substrate material plays a crucial role in the stability and electrochemical properties of this compound SAMs. Gold (Au) is the most commonly used substrate due to its relative inertness and the strong affinity of sulfur for gold, which facilitates the formation of a stable thiolate bond. Platinum (Pt) is another viable substrate.

While both gold and platinum can form stable SAMs, there are notable differences in the intermolecular interactions and the kinetics of electron transfer. acs.org Experimental analysis of binary monolayers of ferrocenylundecanethiol and decanethiol on gold and platinum electrodes has revealed significant differences in the magnitude of intermolecular interactions and the symmetry of the charge-transfer process. acs.org An increase in the surface coverage of ferrocene leads to a slowdown of the charge-transfer process on both substrates. acs.org This effect is attributed to the increasing intermolecular interactions between the redox-active headgroups.

Iv. Electrochemical Behavior and Electron Transfer Mechanisms

Redox Chemistry of the Ferrocene (B1249389) Moiety within SAMs

Self-assembled monolayers (SAMs) of 11-Ferrocenyl-1-undecanethiol on gold surfaces serve as a model system for investigating interfacial electrochemistry. nih.gov The ferrocene (Fc) terminal groups can be switched between their neutral (ferrocene) and oxidized cationic (ferrocenium, Fc+) states through a single-electron transfer process. nih.gov This redox activity is influenced by the molecular organization within the monolayer and interactions with the surrounding electrolyte. researchgate.net

The fundamental electrochemical reaction of the ferrocene group within the SAM is a one-electron oxidation-reduction process. acs.org This reversible reaction can be represented as:

(Fc)SAM ⇌ (Fc+)SAM + e-

This process is readily observed using techniques like cyclic voltammetry, which typically shows a pair of symmetric, reversible redox peaks. acs.org The stability and well-defined nature of this single-electron transfer make ferrocene-terminated SAMs excellent probes for studying electron transfer dynamics. nih.govkyoto-u.ac.jp The electron transfer can occur directly between the ferrocene moiety and the electrode via tunneling through the alkyl chain or can mediate electron transfer to species in the solution. conicet.gov.aroup.com

The ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple is the cornerstone of the electrochemical behavior of these monolayers. nih.gov The formal potential of this couple is sensitive to the local microenvironment, including the structure of the monolayer and the composition of the electrolyte. nih.govacs.org In mixed monolayers, where this compound is co-adsorbed with an electro-inactive alkanethiol like decanethiol, the interactions between neighboring ferrocene groups can be minimized. researchgate.net This dilution can lead to more ideal electrochemical behavior, characterized by a single, sharp redox peak. researchgate.netacs.org In contrast, in densely packed, single-component monolayers, interactions between ferrocene units can lead to more complex voltammetric responses, sometimes showing multiple or broadened peaks, which can be attributed to different packing densities or structural domains within the monolayer. researchgate.net

Interfacial Electrochemistry at this compound Modified Electrodes

The interface between an this compound modified electrode and an electrolyte solution is a complex region where electron transfer events are coupled with ion transport and structural rearrangements of the monolayer. researchgate.netnih.gov

The rate of electron transfer between the ferrocene centers and the electrode is a critical parameter. This rate is influenced by several factors, including the length of the alkyl chain, the packing density of the monolayer, and the nature of the electrolyte. acs.orgresearchgate.net Techniques such as fast-scan cyclic voltammetry and chronoamperometry are used to determine the heterogeneous electron transfer rate constant (k⁰). researchgate.netrsc.org

Studies have shown that the apparent rate constant can decrease as the surface coverage of ferrocene increases, suggesting that intermolecular interactions can slow down the charge-transfer process. acs.org For instance, in mixed monolayers of this compound and decanethiol, the electron-transfer rate constant was estimated to be around 5 s⁻¹ and 10 s⁻¹ depending on the preparation method. researchgate.net Other studies have reported rate constants in the range of 9–13 s⁻¹. researchgate.net In ferrocene-modified DNA monolayers, apparent "standard" heterogeneous electron transfer rate constants were found to be significantly different for the reduction and oxidation processes and were highly dependent on the electrolyte concentration. nih.gov

Table 1: Apparent Electron Transfer Rate Constants for Ferrocene-Modified Monolayers

| System | Electrolyte | Rate Constant (k⁰) | Method |

|---|---|---|---|

| Ferrocene-modified DNA monolayer | 10 mM Sr(NO₃)₂ | 14.8 ± 1.1 s⁻¹ (oxidation), 246.3 ± 22.5 s⁻¹ (reduction) | Chronoamperometry |

| Ferrocene-modified DNA monolayer | 1 M Sr(NO₃)₂ | 150.8 ± 11.6 s⁻¹ (oxidation), 7.8 ± 0.7 s⁻¹ (reduction) | Chronoamperometry |

| Mixed FcC₁₁SH/C₁₀SH monolayer (Route 1) | Not specified | 5 ± 0.5 s⁻¹ | AC Voltammetry |

| Mixed FcC₁₁SH/C₁₀SH monolayer (Route 2) | Not specified | 10 ± 0.8 s⁻¹ | AC Voltammetry |

This table is interactive. Click on the headers to sort.

Anions from the supporting electrolyte play a crucial role in the redox chemistry of ferrocene-terminated SAMs. rsc.orgsigmaaldrich.com Upon oxidation of the neutral ferrocene to the cationic ferrocenium, an anion from the electrolyte must approach the monolayer to maintain charge neutrality, forming an ion pair. nih.govrsc.org This process can be represented as:

(Fc)SAM + X⁻(aq) ⇌ (Fc⁺–X⁻)SAM + e⁻ nih.gov

The strength of this ion-pairing interaction depends on the properties of the anion, such as its size, charge density, and hydrophilicity. rsc.orgresearchgate.net More hydrophobic anions, like perchlorate (B79767) (ClO₄⁻) and hexafluorophosphate (B91526) (PF₆⁻), tend to form stronger ion pairs with the ferrocenium cation, which can facilitate the oxidation process and shift the redox potential. nih.govresearchgate.net In contrast, more hydrophilic anions like sulfate (B86663) (HSO₄⁻) interact more strongly with water molecules, leading to weaker ion-pairing and consequently, a more positive potential is required for oxidation. researchgate.net The formation of these ion pairs can also induce structural changes in the monolayer, affecting the orientation of the ferrocenyl groups. rsc.orgdojindo.com

Table 2: Influence of Anions on the Apparent Formal Potential of Ferrocene-Terminated SAMs on Au(111)

| Anion | Apparent Formal Potential (E⁰') vs. Ag/AgCl |

|---|---|

| TFSI⁻ | 0.180 V |

| PF₆⁻ | 0.240 V |

| ClO₄⁻ | 0.270 V |

Data from experiments conducted in 0.1 M sodium salt solutions. This table is interactive. Click on the headers to sort.

Role of Solvent Permeation and Interfacial Potential Distribution

The electrochemical behavior of FcC11SH SAMs is significantly influenced by the surrounding electrolyte and the permeation of solvent and ions into the monolayer. The nature of the anion in the electrolyte plays a crucial role in the Fc/Fc+ redox process, affecting the apparent formal potential (E°') and the reversibility of the reaction. nih.govresearchgate.net This is due to the formation of ion-pairs between the oxidized ferrocenium cation (Fc+) and counter-anions from the solution. nih.govresearchgate.netrsc.org The hydrophilicity and size of these anions dictate the extent of ion-pairing and can induce structural changes in the monolayer, such as variations in thickness and molecular orientation. nih.govresearchgate.net

The interfacial potential distribution across the electrode/monolayer/electrolyte system is another critical factor. nih.govresearchgate.net This interface can be modeled as a parallel plate capacitor, where a significant portion of the potential drop occurs across the monolayer itself. researchgate.net The binding energies of the monolayer components are influenced by the electrostatic potential, which shifts with the applied electrode potential. nih.gov While well-ordered, defectless alkanethiol monolayers are generally considered impermeable to ions under typical experimental conditions, defects can create channels for ionic transport. rsc.org The permeation of ions and solvent molecules, particularly through these defects, can alter the local dielectric environment and the potential distribution, thereby affecting the electrochemical response. rsc.orgacs.org

A study investigating the effect of different anions on the formal potential of FcC11SH SAMs provided the following data:

| Anion | Apparent Formal Potential (E°' vs. Ag/AgCl) |

| TFSI⁻ | 0.180 V |

| PF₆⁻ | 0.240 V |

| ClO₄⁻ | 0.270 V |

| Data sourced from a study on anion-dictated electrochemistry. nih.gov |

Coverage-Dependent Electrochemical Responses

The surface coverage of FcC11SH molecules on the electrode surface has a profound impact on the electrochemical characteristics and stability of the monolayer. researchgate.netrsc.orgacs.org Studies combining techniques like infrared reflection-absorption spectroscopy (IRRAS) and electrochemical quartz crystal microbalance (EQCM) have shown that as the terminal ferrocene group is oxidized, both the surface mass and the molecular orientation change, corresponding to ion and solvent uptake from the electrolyte. rsc.org

At lower surface coverages, the FcC11SH monolayer is less stable and tends to decompose at less positive potentials compared to high-coverage monolayers. researchgate.netrsc.org The electrochemical response, including the total charge transferred during the redox process, is directly related to the surface density of the ferrocene moieties. acs.orgresearchgate.net In binary monolayers where FcC11SH is mixed with an electroinactive alkanethiol (like 1-undecanethiol), the electrochemical signal scales with the concentration of the ferrocenylthiol. acs.orgresearchgate.net However, the total charge measured in an ionic liquid was found to be about 70% of that in an aqueous HClO₄ solution, suggesting that fewer ferrocenyl groups participate in the redox reaction in the ionic liquid medium. researchgate.net This highlights the strong influence of the electrolyte environment in conjunction with surface coverage. researchgate.net

| Molar Ratio of FcC11SH in Coadsorption Solution | Surface Coverage of Ferrocene (ΓFc, mol/cm²) |

| High Coverage | 4.6 - 4.7 x 10⁻¹⁰ |

| Low Coverage (with TFSI⁻ anion) | 3.1 x 10⁻¹⁰ |

| Theoretical maximum coverage is approximately 4.5 x 10⁻¹⁰ mol cm⁻². nih.gov |

Distinguishing Ideal and Non-Ideal Electrochemical Behavior

For an ideal surface-confined redox species, cyclic voltammetry (CV) should exhibit specific characteristics: Gaussian-shaped peaks, zero potential difference between the anodic and cathodic peaks (ΔEp = 0), a peak current ratio (ipa/ipc) of one, and a full width at half-maximum (FWHM) of 90.6/n mV (where n is the number of electrons transferred). nih.gov

However, FcC11SH SAMs frequently display non-ideal electrochemical behavior. curtin.edu.auresearchgate.net Common deviations include significant peak broadening (FWHM > 90.6 mV), large peak-to-peak separations, peak asymmetry, and the appearance of multiple redox peaks for a single electron transfer process. researchgate.netcurtin.edu.auresearchgate.net These non-idealities are attributed to the complex microenvironment of the redox unit within the monolayer. curtin.edu.auresearchgate.net Factors contributing to this non-ideal behavior include:

Microenvironmental Heterogeneity: The monolayer is not perfectly uniform. There can be domains of ordered and disordered molecules, leading to a distribution of formal potentials for the ferrocene centers. researchgate.netcurtin.edu.au

Intermolecular Interactions: Lateral interactions (both attractive and repulsive) between adjacent ferrocene units and between the alkyl chains can affect the thermodynamics and kinetics of the redox process. acs.orgnih.govresearchgate.net

Strain and Steric Effects: A mismatch in size between the bulky ferrocene headgroup and the smaller cross-section of the alkyl chain can induce strain, forcing the ferrocene units into various orientations and microenvironments to relieve stress. researchgate.net This can result in some ferrocene groups being partially or fully buried within the monolayer, altering their accessibility to the electrolyte and their electrochemical response. researchgate.net

The presence of multiple peaks in the CV is often interpreted as representing different populations of ferrocene groups existing in distinct local environments with different formal potentials. researchgate.netresearchgate.net

| Electrochemical Parameter | Ideal Value (n=1) | Observed Range for FcC11SH SAMs |

| Peak Separation (ΔEp) | 0 mV | Often > 0 mV |

| Full Width at Half-Maximum (FWHM) | 90.6 mV | 100 - 160 mV or higher nih.gov |

| Peak Shape | Symmetrical, Gaussian | Often asymmetrical, multiple peaks curtin.edu.auresearchgate.net |

Electron Transfer Pathways

Electron transfer (ET) between the electrode and the terminal ferrocene group of the FcC11SH monolayer is a fundamental process that can occur through several pathways.

Direct Electron Tunneling through the Monolayer

The primary mechanism for electron transfer in well-ordered FcC11SH SAMs is quantum mechanical tunneling. The long alkyl chain (-(CH₂)₁₁-) acts as a tunneling barrier separating the ferrocene redox center from the gold electrode. researchgate.netutexas.edu The rate of this through-bond tunneling process is exponentially dependent on the length of the alkyl bridge. researchgate.net The structure and packing of the monolayer significantly control the ET rate constant. asianpubs.org For a ferrocene-terminated monolayer, the rate of direct tunneling has been found to be orders of magnitude higher than for a simple blocking monolayer of the same chain length. utexas.edu

Mediated Electron Transfer

The FcC11SH monolayer can also function as an electron transfer mediator. capes.gov.br In this role, the surface-confined ferrocene groups shuttle electrons between the electrode and redox species present in the electrolyte solution. For instance, studies have shown that the monolayer effectively mediates the reduction of Fe(III) species in solution but can inhibit the corresponding oxidation reaction, demonstrating a unidirectional electron transfer characteristic under certain conditions. capes.gov.br This mediated pathway is crucial for the application of these monolayers in biosensors and other electrochemical devices.

Contributions from Monolayer Defects (Pinholes)

Real-world self-assembled monolayers are rarely perfect and often contain structural defects such as pinholes, where the underlying electrode is directly exposed to the electrolyte. utexas.edusci-hub.se These defects provide an alternative, parallel pathway for electron transfer that can be significantly faster than tunneling through the monolayer. utexas.edu The presence of even a small number of pinholes can dominate the observed electrochemical response, complicating the measurement and interpretation of the intrinsic electron transfer kinetics of the monolayer itself. utexas.edusci-hub.se The degradation of the monolayer over repeated potential cycling can lead to an increase in these pinhole defects. sci-hub.se Therefore, understanding and accounting for the contribution of defects is critical for accurately characterizing the electron transfer properties of FcC11SH SAMs. utexas.eduresearchgate.net

V. Advanced Characterization Techniques in 11 Ferrocenyl 1 Undecanethiol Research

Spectroscopic Probes of SAM Structure and Composition

Spectroscopic techniques are indispensable for elucidating the chemical and physical properties of 11-ferrocenyl-1-undecanethiol SAMs at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound SAMs, XPS is crucial for confirming the presence of key elements (Fe, C, S) and for analyzing the chemical environment of the ferrocene (B1249389) terminus. researchgate.net

High-resolution XPS (HRXPS) can distinguish between the different chemical states of the constituent atoms. For instance, the Fe 2p spectrum provides direct evidence of the oxidation state of the ferrocene unit. researchgate.net In its neutral state (Fc), the Fe 2p spectrum shows sharp, symmetric peaks for Fe 2p3/2 and Fe 2p1/2 at approximately 707.9 eV and 720.6 eV, respectively, which is characteristic of diamagnetic Fe(II). researchgate.netresearchgate.net Upon oxidation to the ferrocenium (B1229745) cation (Fc+), changes in the peak shape and position occur due to the loss of electron density from the cyclopentadienyl (B1206354) (Cp) ligands. researchgate.net

Furthermore, XPS is used to determine the thickness of the SAMs through angle-resolved measurements (ARXPS). acs.orgoup.com By varying the take-off angle of the photoelectrons, the depth profile of the monolayer can be assessed. Studies have used this method to determine the thickness of ferrocenyl-alkanethiolate SAMs. acs.org The intensity of the XPS signals, particularly the Fe 2p3/2 peak, can also be used to estimate the surface coverage and the fraction of ferrocene-terminated molecules in mixed monolayers. researchgate.netacs.org

Table 1: Representative XPS Binding Energies for this compound SAMs

| Element/Orbital | Binding Energy (eV) | State | Reference |

| Fe 2p3/2 | 707.9 | Neutral (Fc) | researchgate.netresearchgate.net |

| Fe 2p1/2 | 720.6 | Neutral (Fc) | researchgate.net |

| C 1s (Cp ring) | ~284.2 - 284.5 | Neutral (Fc) | researchgate.net |

| C 1s (Alkyl chain) | ~284.8 | Neutral (Fc) | researchgate.net |

Note: Binding energies can vary slightly depending on the specific experimental setup and substrate.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules within a SAM. By analyzing the angular dependence of the absorption of polarized X-rays at the absorption edges of specific elements (like the Carbon K-edge), the average tilt angle of the molecular components, such as the alkyl chains and the ferrocene rings, can be determined. acs.orgnus.edu.sg

For this compound SAMs, NEXAFS studies reveal the orientation of both the undecanethiol backbone and the terminal ferrocene group relative to the substrate surface. researchgate.netnus.edu.sg The spectra show distinct resonances corresponding to transitions from core levels to unoccupied molecular orbitals (e.g., C 1s to π* and σ* orbitals). The intensity of these resonances changes with the angle of the incident X-ray beam. nus.edu.sg For instance, the π* resonance associated with the cyclopentadienyl rings of the ferrocene is used to calculate the tilt angle of the ferrocene unit. nus.edu.sg

Research has shown that for ferrocene-terminated alkanethiols, the tilt angle of the ferrocene units can exhibit an odd-even effect depending on the number of carbon atoms in the alkyl chain. nus.edu.sguni-heidelberg.de This is attributed to the fixed Au-S-C bond angle, which influences the packing and orientation of the molecules in the SAM. nus.edu.sg A smaller angular dependence of the NEXAFS resonance intensity can imply a lower degree of orientational order within the SAM. acs.org

Table 2: Molecular Tilt Angles in Ferrocene-Terminated Alkanethiol SAMs Determined by NEXAFS

| Molecule | Component | Tilt Angle (α) with respect to surface normal | Reference |

| S(CH₂)₃Fc | Ferrocene Unit | 60.2° | nus.edu.sg |

| S(CH₂)₄Fc | Ferrocene Unit | 45.4° | nus.edu.sg |

Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) for Vibrational and Conformational Changes

Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) is a highly sensitive technique for studying the vibrational and conformational properties of thin films on metal surfaces. It provides information about the chemical bonds and the orientation of molecules within the SAM. interchim.frdojindo.com

In the context of this compound, FT-IRRAS has been instrumental in observing potential-dependent structural changes. researchgate.netdntb.gov.ua When the terminal ferrocene group undergoes a redox reaction (oxidation from Fc to Fc+), significant changes in the FT-IRRAS spectrum are observed. researchgate.net These changes, such as the appearance and disappearance of specific vibrational bands, are often interpreted as evidence of a redox-induced reorientation of the monolayer. researchgate.netresearchgate.netscribd.com For example, upon oxidation, an orientation change may occur where the cyclopentadienyl rings of the ferrocene group move to a position more perpendicular to the electrode surface. researchgate.net

The technique is also used to assess the ordering of the alkyl chains. The positions of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene (B1212753) stretching modes are sensitive to the conformational order (gauche vs. all-trans) of the alkyl chains. Well-ordered, all-trans chains typically show νas(CH₂) near 2918 cm⁻¹, while disordered chains with more gauche defects show this peak at higher wavenumbers.

Table 3: Key FT-IRRAS Bands for Ferrocenyl-Alkanethiol SAMs

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |

| ~2918 | Asymmetric CH₂ stretch (νas(CH₂)) | Indicates highly ordered, all-trans alkyl chains | researchgate.net |

| ~2850 | Symmetric CH₂ stretch (νs(CH₂)) | Indicates highly ordered, all-trans alkyl chains | researchgate.net |

| 3200 - 1200 | Various bands | Appear/change upon redox, indicating structural changes | researchgate.netresearchgate.net |

Raman Spectroscopy for Characteristic Vibration Modes

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure, phase, and molecular interactions within a material. renishaw.comwikipedia.org It is complementary to FT-IRRAS and is particularly useful for identifying characteristic vibrational modes of the ferrocene group and the alkanethiol chain. researchgate.netcsic.es

A Raman spectrum of this compound self-assembled on a gold substrate will exhibit distinct peaks corresponding to the vibrations of its different components. researchgate.net Key features include the C-H stretching modes of the alkyl chain and the characteristic ring breathing and C-C stretching modes of the ferrocene cyclopentadienyl rings. renishaw.comresearchgate.net The technique is governed by selection rules different from those of IR spectroscopy; a vibration is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal from molecules adsorbed on nanostructured metal surfaces, allowing for the detection of even a single monolayer. This is particularly valuable for studying the subtle structural details of this compound SAMs.

Table 4: General Raman Active Modes and Their Typical Wavenumber Ranges

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functionality | Reference |

| ~3000 | C-H stretch | Alkyl and Cyclopentadienyl groups | renishaw.com |

| ~1600 | C=C stretch | Aromatic/Cyclopentadienyl rings | renishaw.com |

| ~800 | C-C stretch | Alkyl chain | renishaw.com |

Note: Specific peak positions for this compound can be found in dedicated spectroscopic studies.

Microscopic and Surface Analysis Techniques

Microscopy techniques provide real-space images of the SAM surface, revealing details about molecular packing, domain formation, and defects.

Scanning Tunneling Microscopy (STM) for Molecular Resolution Imaging and Supramolecular Structure

STM studies have revealed that ferrocene-terminated alkanethiols can form ordered domains on Au(111) surfaces. nus.edu.sg The images can show the packing arrangement of the molecules, including the presence of ordered rows and defects within the monolayer. nus.edu.sg In some cases, annealing the SAMs is performed to remove physisorbed material and improve the long-range order of the monolayer, which can then be imaged by STM. nus.edu.sgresearchgate.net

In-situ STM, performed in an electrochemical environment, allows for the study of the SAM structure under potential control. acs.org This has been used to investigate changes in the monolayer as the ferrocene units are oxidized and reduced. acs.org For example, changes in the apparent height of the ferrocene moieties in STM images have been observed at different electrode potentials, providing insights into the relationship between the electronic state and the physical structure of the SAM. acs.org

Table 5: Information Obtained from STM Studies of this compound SAMs

| Observation | Significance | Reference |

| Ordered domains and striped phases | Indicates self-assembly into well-defined supramolecular structures. | nus.edu.sg |

| Row defects | Provides information on imperfections and strain within the SAM. | nus.edu.sg |

| Changes in apparent height with potential | Correlates electronic state (redox state) with conformational or conductive properties. | acs.org |

| Molecular resolution images | Allows for direct visualization of the packing of individual molecules. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology and Interactions

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of this compound self-assembled monolayers at the nanoscale. It provides direct evidence of monolayer formation, packing quality, and the presence of defects. Studies have utilized AFM to characterize polymer-modified SAMs containing this compound, confirming the deposition and structure of subsequent layers. auburn.edu

In a specialized application, Conducting Probe AFM (CP-AFM) has been employed to investigate the mechanical and electrical behavior of these monolayers. scholaris.ca By applying force with the conductive AFM tip and simultaneously measuring the tunneling current, researchers can study the mechanical restructuring of the monolayer under pressure. scholaris.ca This technique helps in understanding the stability and robustness of the SAM under mechanical stress. Furthermore, AFM has been used to assess the phase separation in multi-component phospholipid bilayers, a principle that can be extended to understand the domain formation in mixed SAMs containing this compound. scholaris.ca

Summary of AFM Findings for this compound SAMs

| AFM-Based Technique | Information Obtained | Key Findings | Reference |

|---|---|---|---|

| Standard AFM | Surface topography and morphology | Characterization of polymer films deposited on this compound SAMs. | auburn.edu |

| Conducting Probe AFM (CP-AFM) | Mechanical restructuring and electrical behavior under load | Demonstrates pressure-induced restructuring of the monolayer, providing insights into its mechanical stability. | scholaris.ca |

| Force Map Analysis | Mechanical stiffness and phase segregation | Can distinguish between different phases in mixed lipid or thiol monolayers through indentation and rupture measurements. | scholaris.ca |

Kelvin Probe Force Microscopy for Surface Electronic Properties and Work Function Changes

Kelvin Probe Force Microscopy (KPFM) measures the local contact potential difference between a conductive AFM tip and the sample surface, which directly relates to the sample's work function. wikipedia.orgparksystems.comattocube.com This technique is exceptionally sensitive to the surface dipole created by the SAM, making it ideal for studying the electronic effects of this compound on a substrate.

Work Function Changes Measured by KPFM

| Monolayer Composition | Effect on Work Function | Interpretation | Reference |

|---|---|---|---|

| Pure this compound (FcC11) | Small increase | The dipole moment of the FcC11 layer points towards the gold substrate. | researchgate.net |

| Mixed FcC11 and Decanethiol (C10) | Negative shift (decrease) | Partial substitution with the non-electroactive C10 causes a net change in the overall dipole orientation. | researchgate.net |

| Pure Decanethiol (C10) | Decrease | The alkanethiol SAM induces a dipole that lowers the substrate's work function. | researchgate.net |

Electrochemical and Mass-Sensitive Techniques

Cyclic Voltammetry (CV) is the cornerstone technique for characterizing the electrochemical behavior of this compound SAMs. The voltammograms of these monolayers typically show a well-defined redox wave corresponding to the one-electron oxidation and reduction of the terminal ferrocene/ferrocenium (Fc/Fc+) couple. researchgate.netacs.org The peak separation and shape of the CV curve provide information about the electron transfer kinetics and intermolecular interactions within the monolayer. curtin.edu.au

Studies have demonstrated that the redox potential is influenced by the nature of the anions in the electrolyte. researchgate.net Hydrophilic anions tend to shift the redox peaks to more positive potentials compared to hydrophobic anions, due to differences in ion-pairing with the ferricenium cation. researchgate.net The surface coverage of this compound can be quantified by integrating the charge under the voltammetric peak; values around 3.1 molecules/nm² have been reported, which is close to the theoretical closest packing density. acs.org Furthermore, CV is used to assess the stability of the monolayer over repeated potential cycles. researchgate.net

Electrochemical Parameters from CV Studies

| Parameter | Typical Value / Observation | Conditions | Reference |

|---|---|---|---|

| Formal Potential (E°') | ~0.4 V (vs. Ag/AgCl) | Aqueous KClO₄ electrolyte | acs.org |

| Surface Coverage (Γ) | 3.1 ± 0.2 molecules/nm² | Calculated from integration of oxidation peak. | acs.org |

| Anion Effect | Redox peaks shift to positive potentials with increasing anion hydrophilicity (PF₆⁻ < ClO₄⁻ < BF₄⁻ < NO₃⁻ < HSO₄⁻). | 0.1 M acid solutions (HPF₆, HClO₄, etc.) | researchgate.net |

| Peak Characteristics | Sharp, symmetric peaks indicate a well-ordered monolayer with weak intermolecular interactions. Broader peaks suggest heterogeneity or stronger interactions. | Au(111) electrode, 1.0 M HClO₄ | curtin.edu.au |

The Electrochemical Quartz Crystal Microbalance (EQCM) is a mass-sensitive technique that measures changes in the mass of an electrode surface in real-time during an electrochemical process. researchgate.netoup.com For this compound SAMs, EQCM is crucial for studying mass transport phenomena accompanying the redox reaction. researchgate.netrsc.org

When the terminal ferrocene group is electrochemically oxidized to a ferricenium cation, EQCM measurements consistently show an increase in the surface mass. researchgate.netrsc.org This mass gain is attributed to the association of anions from the electrolyte solution with the positively charged ferricenium centers to maintain charge neutrality, forming an ion pair. rsc.org The amount of mass increase can be correlated with the type of anion used, providing insight into the stoichiometry of ion pairing and the potential co-adsorption of solvent molecules. researchgate.net These studies have shown that for many anions, the association is not accompanied by water incorporation into the monolayer. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) probes the interfacial properties of the SAM-modified electrode by applying a small amplitude AC potential over a range of frequencies. The resulting impedance data, often visualized in a Nyquist plot, can be modeled to extract parameters like charge transfer resistance and interfacial capacitance. researchgate.net

For this compound films, EIS is used to determine the electrochemical capacitance, which is related to the density of accessible redox states (the ferrocene moieties). researchgate.net The technique can resolve the different processes occurring at the interface, such as electron transfer and ion transport. The charge transfer resistance provides a measure of the kinetic barrier for the electron transfer between the electrode and the ferrocene group. From the frequency-dependent response, a characteristic time constant for the redox process can be determined. researchgate.net

Scanning Electrochemical Microscopy (SECM) provides spatially resolved electrochemical information about a surface. It uses a microelectrode tip to probe the local electrochemical reactivity of the this compound SAM. conicet.gov.ar By scanning the tip across the surface, SECM can generate a map of the local electron transfer rate.

This technique is particularly useful for identifying and characterizing defects or "pinholes" within the monolayer, where the underlying electrode is exposed. At these defect sites, the electron transfer to a redox mediator in the solution is much faster than through the insulating alkyl chains of the SAM. SECM can also be used in feedback mode to quantify the heterogeneous electron transfer kinetics across different areas of the monolayer. conicet.gov.ar Models have been developed to interpret the SECM response, allowing for a deeper understanding of the electron transfer mechanism through the SAM to either the terminal ferrocene group or to species in the solution. conicet.gov.ar

Electrochemical Surface Plasmon Resonance (EC-SPR) for Redox-Induced Thickness and Orientational Changes

Electrochemical Surface Plasmon Resonance (EC-SPR) is a powerful analytical technique that provides significant insights into the structural dynamics of this compound self-assembled monolayers (SAMs) during electrochemical processes. researchgate.netnih.gov This method combines the high sensitivity of surface plasmon resonance (SPR) to changes in the refractive index and thickness of thin films at a metal-dielectric interface with electrochemical control. nih.gov It allows for the in-situ, real-time monitoring of minute variations in the monolayer's properties as the terminal ferrocene group undergoes oxidation and reduction. nih.govnih.gov

EC-SPR detects these redox-induced structural reorganizations by measuring the corresponding shift in the SPR angle. datapdf.com An increase in the monolayer's thickness generally results in a measurable change in the resonance angle, allowing for the quantification of these structural changes with sub-angstrom precision. nih.govnih.gov

Detailed research findings from EC-SPR studies have provided quantitative data on these redox-induced changes. Upon oxidation of the ferrocene groups, a reproducible increase in the effective film thickness has been consistently observed. researchgate.netresearchgate.net For instance, studies on ω-ferrocenylalkanethiolates have quantified this thickness change to be approximately 0.19 ± 0.01 nm, which is primarily attributed to the untilting of the alkyl chains. researchgate.netresearchgate.net Other investigations have reported similar monolayer thickness changes of about 0.1 nm for ferrocenylundecanethiol SAMs. nih.gov The magnitude of the SPR angle shift is directly related to these thickness and orientational changes, providing a clear signal for the structural transition between the reduced and oxidized states of the monolayer. datapdf.com

The table below summarizes key findings from EC-SPR studies on ferrocenyl-alkanethiol SAMs, illustrating the typical thickness changes observed upon redox switching.

Interactive Data Table: Redox-Induced Changes in Ferrocenyl-Alkanethiol SAMs Measured by EC-SPR

| Compound System | Redox Process | Measured Parameter | Observed Change | Attributed Cause | Reference |

| ω-Ferrocenylalkanethiolates (FcCnSAu, n=6-16) | Oxidation (Fc → Fc⁺) | Effective Film Thickness | 0.19 ± 0.01 nm | Untilting of alkyl chains | researchgate.netresearchgate.net |

| This compound | Oxidation (Fc → Fc⁺) | Monolayer Thickness | ~0.1 nm | Conformational/Orientational Change | nih.gov |

| Ferrocenyl Hexane (B92381) Thiol (FcC6) | Oxidation (Fc → Fc⁺) | SPR Angle Shift | Negative Shift | Increase in SAM thickness | datapdf.com |

| This compound (FcC11) | Oxidation (Fc → Fc⁺) | SPR Angle Shift | Greater shift than FcC6 | Greater reorganization/thickness change | datapdf.com |

| Ferrocene-labeled α-helical peptide SAM | Oxidation (Fc → Fc⁺) | Film Thickness | 0.25 ± 0.05 nm | Decrease in peptide tilt angle | nih.gov |

The EC-SPR technique has also been instrumental in investigating the influence of factors like the alkyl chain length on the extent of this reorganization. For example, it was found that the SPR angle shift, and thus the change in SAM thickness, is more significant for this compound (FcC11) compared to ferrocenyl hexane thiol (FcC6), suggesting that the longer alkyl chain allows for a greater degree of reorientation upon oxidation. datapdf.com Furthermore, EC-SPR can be combined with other techniques, such as electrochemical quartz crystal microbalance (EQCM), to decouple changes in thickness from other effects like ion pairing within the monolayer. researchgate.netnih.govinterchim.fr This multi-technique approach provides a more comprehensive understanding of the complex interfacial processes occurring during the redox cycle. rsc.org

Vi. Theoretical and Computational Studies of 11 Ferrocenyl 1 Undecanethiol Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and equilibrium geometry of molecules. For 11-Ferrocenyl-1-undecanethiol systems, DFT calculations have been crucial in determining how the molecule arranges itself upon adsorption onto a substrate, typically gold, and in understanding its intrinsic electronic properties.

Studies have shown that upon forming a SAM on a gold surface, the this compound molecule typically adsorbs via a strong covalent bond between the sulfur atom and the gold substrate. researchgate.netdiva-portal.org DFT calculations reveal that the alkyl chains of the monolayer are generally tilted at an angle of approximately 30° with respect to the surface normal. researchgate.net This tilted arrangement allows for optimal packing and van der Waals interactions between adjacent chains.

A key finding from DFT studies is the electronic decoupling of the ferrocene (B1249389) headgroup from the gold substrate. The 11-carbon alkyl chain acts as an effective spacer, positioning the ferrocene moiety about 12 to 14 Å away from the metal surface. researchgate.netaip.org This separation ensures that the ferrocene group largely retains its intrinsic electronic structure. aip.org DFT calculations have identified the highest occupied molecular orbital (HOMO) of the ferrocene group, the e2g orbital, to be located approximately -1.6 eV to -1.7 eV below the Fermi level of the gold electrode. researchgate.netaip.org This energy level is critical as it dictates the potential at which electron transfer (oxidation of the ferrocene) occurs.

| Parameter | Finding | Source(s) |

| Adsorption Geometry | Molecule adsorbs on gold via a thiolate bond. | researchgate.net |

| Molecular Tilt Angle | The alkyl chain is tilted approximately 30° from the surface normal. | researchgate.net |

| Ferrocene Distance | The ferrocene moiety is positioned 12-14 Å from the Au surface. | researchgate.netaip.org |

| HOMO Location | The ferrocene HOMO is located ~ -1.6 eV below the Fermi level. | researchgate.netaip.org |

| Work Function | The ferrocene group has minimal influence on the work function change, which is dominated by the alkanethiol chain. | researchgate.net |

Non-Equilibrium Green's Function (NEGF) Formalism for Electron Transport Properties

To understand how electrical current flows through a single molecule or a SAM, researchers combine DFT with the Non-Equilibrium Green's Function (NEGF) formalism. This DFT+NEGF approach is a cornerstone of theoretical molecular electronics, enabling the calculation of electron transport properties, such as current-voltage (I-V) curves and conductance, in molecular junctions.

For systems involving this compound, the NEGF method models the molecular junction as a central scattering region (the molecule) connected to two electrodes (e.g., gold and a scanning tunneling microscope tip or another conductor). researchgate.netuts.edu.au By applying a bias voltage across the electrodes, the NEGF formalism calculates the resulting electron flow, taking into account the electronic structure of the molecule and its coupling to the electrodes. nih.gov

Theoretical studies using this framework have been instrumental in explaining the rectification (diode-like behavior) observed in some ferrocene-based molecular junctions. The asymmetry in the I-V characteristics is closely related to the asymmetric coupling of the molecule to the two electrodes and the alignment of the molecular orbitals with the electrode Fermi levels under an applied bias. researchgate.net For instance, in a hybrid Au/Fc-C11-SH//graphene junction, NEGF calculations have been used to determine the electronic transmission and the resulting I-V curve. nih.gov Other studies have predicted that the chemisorption of the ferrocene group onto a platinum electrode can increase the conductivity of the molecular junction by a factor of 2 to 5. uts.edu.au

| Application of NEGF | Finding | Source(s) |

| Electrical Transport | Used to calculate current-voltage (I-V) curves and rectification properties of molecular junctions. | researchgate.net |

| Conductance Prediction | Predicts that chemisorption of ferrocene onto a Pt electrode can increase junction conductivity by 2-5 times. | uts.edu.au |

| Hybrid Junctions | Allows for calculation of electronic transmission and current in complex setups like Au/Fc-C11-SH//graphene. | nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics

While DFT provides a static picture of the system at its lowest energy, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecules move and rearrange over time at a given temperature. MD simulations are used to study the conformational dynamics of this compound SAMs, providing insights into their structure, stability, and the environment surrounding the redox-active ferrocene headgroup. acs.orgresearchgate.net

In these simulations, the forces between atoms are calculated using classical force fields, allowing for the simulation of large systems containing many molecules over timescales of nanoseconds or longer. For Fc-C11-SH monolayers, MD simulations have been used to investigate the ordering of the alkyl chains, the presence of conformational defects (like gauche defects), and the orientation and mobility of the terminal ferrocene units. researchgate.net

The simulations show that the alkyl chains largely adopt an all-trans conformation, leading to a relatively ordered monolayer structure, which is consistent with experimental findings. The ferrocene headgroups are shown to have considerable rotational and vibrational freedom at the monolayer-electrolyte interface. MD simulations are also employed to model the electron transfer process by simulating the behavior of the ferrocene group in both its reduced (neutral) and oxidized (ferrocenium) states within a supporting electrolyte, providing a molecular-level picture of the structural reorganization that accompanies the redox reaction. researchgate.net

Modeling Electrochemical Responses (e.g., Laviron Model, Frumkin Isotherm)